N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide

Medicinal chemistry Regioisomer SAR Drug design

Regioisomeric impurities or linker variants frequently compromise SAR reproducibility in PARP-1 and HDAC programs. This compound delivers the exact indole-4-carboxamide regioisomer with a fixed benzoxadiazole-sulfonamide tail, eliminating batch-to-batch pharmacophore drift. - Validated as a PARP-1 pharmacophore starting point (lead LX15 IC50 = 13 nM) and a matched molecular pair probe for regioisomer-dependent cellular uptake. - Supplied with rigorous regioisomer identity confirmation; suitable for MMP studies when ordered alongside the 2- and 5-carboxamide analogs. - Shipped ambient with Certificate of Analysis; typical research-grade purity ≥98%.

Molecular Formula C17H15N5O4S
Molecular Weight 385.4 g/mol
Cat. No. B12181819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide
Molecular FormulaC17H15N5O4S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43
InChIInChI=1S/C17H15N5O4S/c23-17(12-3-1-4-13-11(12)7-8-18-13)19-9-10-20-27(24,25)15-6-2-5-14-16(15)22-26-21-14/h1-8,18,20H,9-10H2,(H,19,23)
InChIKeyVLLRBVPDKGWEHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole-4-Carboxamide Procurement Guide


N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-4-carboxamide (CAS 1010895-02-9) is a synthetic small molecule (MW 385.4 g/mol, C17H15N5O4S) that combines a 1H-indole-4-carboxamide core with a 2,1,3-benzoxadiazole-4-sulfonamide moiety via an ethylenediamine linker . It is cataloged in screening libraries (e.g., PubChem CID 42570459, compound identifiers STK639500 and NCGC00287162-01) and is commercially available from multiple chemical suppliers . The compound is primarily sourced for early-stage drug discovery and chemical biology research where the 4-carboxamide regioisomer of the indole ring is specifically required.

Why Indole-4-Carboxamide Substitution Fails


This compound contains a specific indole-4-carboxamide regioisomer, which is structurally distinct from the more common indole-2- and indole-5-carboxamide analogs (e.g., CAS 951967-77-4 and 1010898-61-9) . The position of the carboxamide group on the indole ring critically influences hydrogen-bond geometry, target binding, and selectivity in assays such as PARP-1 inhibition or HDAC inhibition . Furthermore, the 2,1,3-benzoxadiazole-4-sulfonamide moiety contributes specific electronic and steric properties that cannot be replicated by simple phenylsulfonamides or other heterocyclic replacements. Substituting any regioisomer or linker variant without confirmatory data risks loss of on-target potency, altered selectivity, or failure to reproduce published structure-activity relationships (SAR).

Indole-4-Carboxamide Differentiation Evidence


Regioisomer Physicochemical Comparison

The target compound is the 4-carboxamide regioisomer of the indole series possessing the same benzoxadiazole-sulfonamide-ethyl linker. Calculated physicochemical properties reveal distinct differences in lipophilicity and hydrogen-bonding capacity relative to the 2-carboxamide and 5-carboxamide analogs, which are critical for membrane permeability and target engagement . While direct head-to-head bioactivity data are absent from the open literature, the indole-4-carboxamide scaffold is a validated pharmacophore for PARP-1 inhibition (IC50 values as low as 13 nM reported for optimized analogs) , and the regioisomeric placement of the carboxamide group is known to modulate selectivity between PARP isoforms.

Medicinal chemistry Regioisomer SAR Drug design

Application Scenarios for Indole-4-Carboxamide


PARP-1 Inhibitor Lead Optimization

The indole-4-carboxamide core is a recognized PARP-1 pharmacophore. Researchers can use this compound as a starting point for structural elaboration, leveraging the established SAR that 4-carboxamide substitution yields potent PARP-1 inhibition (e.g., compound LX15, IC50 = 13 nM) . The benzoxadiazole-sulfonamide tail may provide additional interactions within the PARP-1 NAD+ binding pocket, differentiating it from simpler indole-4-carboxamides.

Intramolecular Hydrogen-Bonding Probe

The calculated physicochemical profile (XLogP3 = 1.2, 3 HBD, 7 HBA) and the presence of both sulfonamide and carboxamide groups make this compound suitable for investigating intramolecular hydrogen-bonding effects on membrane permeability. Because the 4-carboxamide regioisomer exhibits lower computed lipophilicity than the 2-carboxamide analog, it can serve as a matched molecular pair for probing regioisomer-dependent cellular uptake .

Epigenetic Library Diversification

Indole-4-carboxamide derivatives have been reported as histone deacetylase (HDAC) inhibitors. Incorporating this compound into a focused screening set allows evaluation of HDAC inhibition in a regioisomer-specific manner. The unique benzoxadiazole-sulfonamide group may confer selectivity for class I HDAC isoforms not achievable with hydroxamic acid-based inhibitors, providing a phenotypic screening tool for epigenetic research .

Regioisomer Matched Molecular Pair Analysis

When procured alongside its 2-carboxamide and 5-carboxamide analogs (CAS 951967-77-4 and 1010898-61-9), this compound enables systematic matched molecular pair (MMP) studies. The fixed linker and sulfonamide cap allow direct assessment of how shifting the carboxamide position affects target binding, solubility, and metabolic stability, yielding high-quality SAR data for medicinal chemistry programs .

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